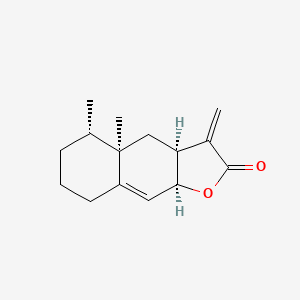Eremofrullanolide
CAS No.: 62870-69-3
Cat. No.: VC1618852
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62870-69-3 |
|---|---|
| Molecular Formula | C15H20O2 |
| Molecular Weight | 232.32 g/mol |
| IUPAC Name | (3aS,4aR,5S,9aS)-4a,5-dimethyl-3-methylidene-4,5,6,7,8,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
| Standard InChI | InChI=1S/C15H20O2/c1-9-5-4-6-11-7-13-12(8-15(9,11)3)10(2)14(16)17-13/h7,9,12-13H,2,4-6,8H2,1,3H3/t9-,12-,13-,15+/m0/s1 |
| Standard InChI Key | OAPAQBTVYKCGMG-SUDQYYNISA-N |
| Isomeric SMILES | C[C@H]1CCCC2=C[C@H]3[C@@H](C[C@]12C)C(=C)C(=O)O3 |
| SMILES | CC1CCCC2=CC3C(CC12C)C(=C)C(=O)O3 |
| Canonical SMILES | CC1CCCC2=CC3C(CC12C)C(=C)C(=O)O3 |
Introduction
Chemical Structure and Properties
Eremofrullanolide is classified as an eremophilane-type sesquiterpene lactone with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . The compound is formally identified as (3aS,4aR,5S,9aS)-4a,5-dimethyl-3-methylidene-4,5,6,7,8,9a-hexahydro-3aH-benzo[f]benzofuran-2-one, reflecting its complex stereochemistry and structural arrangement . Alternative nomenclature identifies the compound as (3aS)-3aβ,4,4a,5,6,7,8,9aβ-Octahydro-4aβ,5β-dimethyl-3-methylenenaphtho[2,3-b]furan-2(3H)-one, highlighting its naphtho-furanone structural foundation .
The chemical structure of eremofrullanolide features a characteristic γ-lactone ring fused to a bicyclic framework, with specific stereochemistry at multiple chiral centers. This stereochemical arrangement is particularly noteworthy as it contributes to the compound's three-dimensional conformation and potential biological activity. The compound is registered under CAS number 62870-69-3 in chemical databases .
Natural Occurrence and Distribution
Eremofrullanolide has been documented primarily in liverworts (Hepaticae), specifically within the Frullania genus . The compound serves as a chemotaxonomic marker for certain species within this genus, helping to differentiate between various liverwort taxa .
Source Organisms
Specific liverwort species confirmed to contain eremofrullanolide include:
-
Frullania dilatata - This species has been well-documented to contain both eremofrullanolide and its derivative, dihydroeremofrullanolide .
-
Frullania lobulata - Another confirmed source of eremofrullanolide according to chemical analysis .
The presence of eremofrullanolide in these species suggests its potential role as a chemotaxonomic marker within the Frullania genus, contributing to the chemical diversity observed among liverworts.
Co-occurring Compounds
In Frullania dilatata, eremofrullanolide (102) co-occurs with dihydroeremofrullanolide (103) and related lactones identified as compounds (104) and (105) in research literature . This pattern of co-occurrence suggests a biosynthetic relationship between these compounds, potentially indicating a shared metabolic pathway within the plant.
Table 2: Distribution of Eremofrullanolide in Frullania Species
| Species | Eremofrullanolide | Related Compounds | Classification Type |
|---|---|---|---|
| F. dilatata | Present | Dihydroeremofrullanolide, lactones (104, 105) | Type II |
| F. lobulata | Present | Not specified in available data | Type II |
| F. muscicola | Present (Eremophila-type lactones) | Not specified in available data | Type I |
The distribution of eremofrullanolide appears to be limited to specific liverwort taxa, suggesting its potential value as a chemotaxonomic marker. This specificity in distribution makes the compound valuable for taxonomic classification within bryophytes.
Taxonomic Significance in Liverworts
Sesquiterpene lactones like eremofrullanolide play a crucial role in the chemosystematic classification of liverworts, particularly within the Frullania genus. According to research on chemical diversity in liverworts, Frullania species have been divided into six distinct chemical types based on their predominant secondary metabolites .
Chemosystematic Classification
The presence of eremofrullanolide and related eremophilanolides contributes to the chemosystematic classification of Frullania species. Based on their chemical profiles, Frullania species are categorized into specific types:
-
Type I: Species producing both sesquiterpene lactones and bibenzyls
-
Type II: Species predominantly producing sesquiterpene lactones
-
Type III: Species predominantly producing bibenzyls
-
Type IV: Species producing labdane-type compounds
-
Type V: Species producing bazzanane-type compounds
-
Type VI: Species producing pacifigorgiane-type compounds
Frullania dilatata, a primary source of eremofrullanolide, is classified as Type II, indicating the predominance of sesquiterpene lactones in its chemical profile . This classification system demonstrates how specific compounds like eremofrullanolide can serve as chemical markers for taxonomic purposes.
Eremophilane Skeleton in Liverworts
The eremophilane skeletal type, which includes eremofrullanolide, is relatively rare in liverworts compared to other sesquiterpenoid structures like eudesmanolides . This relative scarcity enhances the taxonomic significance of eremofrullanolide as a distinctive chemical marker. The text notes that "Eremophilanes... are quite rare in liverworts," making compounds like eremofrullanolide particularly valuable for chemotaxonomic studies .
Structural Characteristics and Classification
Eremofrullanolide belongs to the eremophilanolide subclass of sesquiterpene lactones, a group characterized by a specific carbon skeleton and a γ-lactone functionality. The compound's structure includes a bicyclic framework with a fused γ-lactone ring, creating its distinctive molecular architecture.
Sesquiterpene Lactone Classification
Within the broader classification of sesquiterpene lactones found in Frullania species, five main structural types have been identified :
-
Eudesmanolides - The most prevalent type in Frullania species
-
Elemanolides
-
Eremophilanolides - The class to which eremofrullanolide belongs
-
Germacranolides
-
Guaianolides
Eremofrullanolide exemplifies the eremophilanolide structural class, which is characterized by a specific arrangement of the basic sesquiterpene skeleton with a lactone ring. The comparative rarity of eremophilanolides in liverworts makes eremofrullanolide a compound of particular interest in phytochemical studies.
Related Compounds
Dihydroeremofrullanolide (103) represents a direct structural relative of eremofrullanolide, likely differing only in the degree of saturation . This relationship suggests a potential biosynthetic pathway connection between these compounds. Additional related lactones designated as compounds (104) and (105) have also been reported in Frullania dilatata, further expanding the family of structurally related eremophilanolides .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume